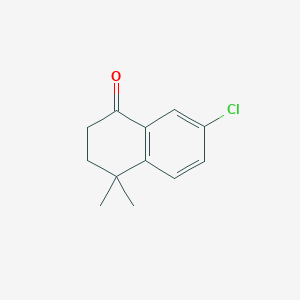

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Vue d'ensemble

Description

The compound "7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one" is a chlorinated derivative of a dihydronaphthalene with two methyl groups at the fourth position. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated naphthalene derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of chlorinated naphthalene derivatives can involve photochlorination, as seen in the synthesis of nonachloro-3-(dichloromethyl)-1,4-dihydronaphthalene and nonachloro-7-(dichloromethyl)-1,4-dihydronaphthalene from their chloromethyl precursors . Dechlorination with SnCl2.2H2O is also mentioned as a step to obtain heptachloro derivatives . These methods could potentially be adapted for the synthesis of "7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one" by adjusting the chlorination pattern and the substitution of methyl groups.

Molecular Structure Analysis

The molecular structure of chlorinated naphthalene derivatives can exhibit different conformations, as indicated by the existence of two energetically favored conformers in the case of heptachloro-7-(dibromomethyl)naphthalene . The presence of substituents such as chloromethyl groups can influence the stability and conformation of these molecules. The X-ray structure analysis of these compounds can reveal the most stable conformations in the solid state .

Chemical Reactions Analysis

The chemical reactions of chlorinated naphthalene derivatives can be quite complex, involving multiple steps and conditions that affect the outcome. For example, the photobromination of heptachloro-7-methylnaphthalene can lead to different brominated products depending on the reaction time . This suggests that the reactivity of "7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one" could also be sensitive to reaction conditions, and careful control would be necessary to achieve the desired transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated naphthalene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the temperature-dependent 1H NMR spectra of the synthesized compounds indicate that the barriers to rotation of various groups are quite high, which can affect the dynamics and reactivity of these molecules . The crystal structure analysis can also provide information on the supramolecular interactions and the overall stability of the compounds .

Applications De Recherche Scientifique

Environmental Presence and Toxicology

Polychlorinated naphthalenes (PCNs), which are structurally related to 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, have been studied for their environmental presence and toxicological effects. PCNs are environmental pollutants that contain chlorine atoms substituted on a naphthalene molecule, displaying toxicity through AhR-mediated mechanisms similar to that of dioxins. The limited information on human exposure, particularly through dietary intake, necessitates further investigation into the health effects of PCNs, highlighting a potential area of research for related chlorinated naphthalenes like 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (Domingo, 2004).

Analytical Methods and Environmental Levels

Analytical procedures for evaluating PCNs in human and environmental matrices have been reviewed, reflecting on the importance of monitoring these compounds due to their toxicity, persistence, and bioaccumulation. Such methods and the reported levels of PCNs in various samples could inform research on similar compounds, providing a foundation for developing analytical techniques and understanding the environmental distribution of 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (Agunbiade et al., 2020).

Chlorinated Compounds and Human Health

The review on chlorinated volatile organic compounds (Cl-VOCs) sheds light on their widespread use, environmental ubiquity, and potential health impacts. Understanding the sources, exposure routes, and toxicological effects of Cl-VOCs can provide valuable insights into similar chlorinated compounds, emphasizing the need for further research into their health implications and remediation technologies (Huang et al., 2014).

Photocatalytic Treatment of Sulfur Compounds

Research on the photocatalytic treatment of reduced sulfur compounds, which can be malodorous and harmful, may offer parallels to the degradation of chlorinated naphthalenes. Exploring photocatalytic processes for sulfur compounds could inspire similar approaches for the remediation of chlorinated naphthalenes, potentially applicable to compounds like 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (Cantau et al., 2007).

Propriétés

IUPAC Name |

7-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTLUJOQFOOTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)

![4-Chloro-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033519.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033520.png)

![3-(3-chlorobenzyl)-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033523.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033525.png)

![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033527.png)

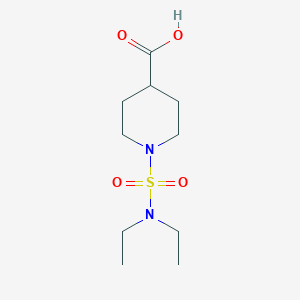

![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)

![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3033534.png)

![2-{[(4-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033535.png)

![tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033537.png)

![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)